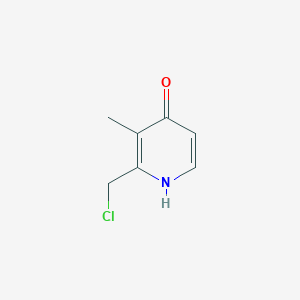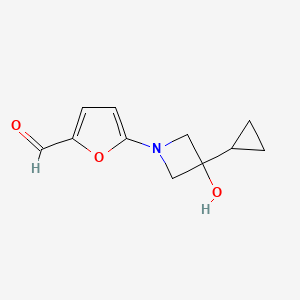![molecular formula C15H11F3N2 B13151502 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a trifluoromethyl group and a m-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups onto the benzimidazole core.
Applications De Recherche Scientifique
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes that exhibit unique chemical and biological properties . Additionally, its trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-2-(m-tolyl)-4-(trifluoromethyl)-1H-imidazole
- 2-(m-Tolyl)-4-(trifluoromethyl)-1H-imidazole
- Phenanthroimidazole derivatives
Uniqueness
2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. The presence of both the trifluoromethyl and m-tolyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11F3N2 |
|---|---|
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c1-9-3-2-4-10(7-9)14-19-12-6-5-11(15(16,17)18)8-13(12)20-14/h2-8H,1H3,(H,19,20) |
Clé InChI |
GMTAITROIZQHSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)


